{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride is a chemical compound with the molecular formula C8H12ClFO2S. It is an oily and colorless compound that is soluble in most organic solvents but insoluble in water. This compound has a boiling point of 134°C and a melting point of -4.3°C.
Vorbereitungsmethoden
The synthesis of {6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride involves several steps. The primary synthetic route includes the reaction of 6-fluorospiro[3.3]heptane with methanesulfonyl chloride under specific conditions. The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired product is obtained . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents used in reactions with this compound include bases, acids, and other nucleophiles.
Wissenschaftliche Forschungsanwendungen
{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology and Medicine: Research into its biological activity and potential therapeutic applications is ongoing. It may be used in the development of pharmaceuticals or as a tool in biochemical studies.
Industry: This compound can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.
Wirkmechanismus
The mechanism of action for {6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride involves its interaction with molecular targets through its functional groups. The methanesulfonyl chloride group is reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. This reactivity is harnessed in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
{6-Fluorospiro[3.3]heptan-2-yl}methanesulfonylchloride can be compared with similar compounds such as:
{6,6-Difluorospiro[3.3]heptan-2-yl}methanesulfonylchloride: This compound has two fluorine atoms instead of one, which may affect its reactivity and applications.
Other Spiro Compounds: Compounds with similar spiro structures but different functional groups can be compared to highlight the unique properties of this compound.
These comparisons help in understanding the unique features and potential applications of this compound in various fields.
Eigenschaften
Molekularformel |
C8H12ClFO2S |
---|---|
Molekulargewicht |
226.70 g/mol |
IUPAC-Name |
(2-fluorospiro[3.3]heptan-6-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H12ClFO2S/c9-13(11,12)5-6-1-8(2-6)3-7(10)4-8/h6-7H,1-5H2 |
InChI-Schlüssel |
QEUMGZYWBGQVKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC12CC(C2)F)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.